1-(1,3-BENZOXAZOL-2-YL)-N-(2-METHYLQUINOLIN-4-YL)PYRROLIDINE-2-CARBOXAMIDE

5-Lipoxygenase Inflammation Allergy

1-(1,3-Benzoxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide (CAS 1796923-70-0) is a heterocyclic small molecule with molecular formula C22H20N4O2 and molecular weight 372.4 g/mol. It belongs to the class of benzoxazole-pyrrolidine carboxamide hybrids, featuring a 1,3-benzoxazole ring fused via a pyrrolidine linker to a 2-methylquinoline moiety.

Molecular Formula C22H20N4O2
Molecular Weight 372.428
CAS No. 1796923-70-0
Cat. No. B2702961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-BENZOXAZOL-2-YL)-N-(2-METHYLQUINOLIN-4-YL)PYRROLIDINE-2-CARBOXAMIDE
CAS1796923-70-0
Molecular FormulaC22H20N4O2
Molecular Weight372.428
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)NC(=O)C3CCCN3C4=NC5=CC=CC=C5O4
InChIInChI=1S/C22H20N4O2/c1-14-13-18(15-7-2-3-8-16(15)23-14)24-21(27)19-10-6-12-26(19)22-25-17-9-4-5-11-20(17)28-22/h2-5,7-9,11,13,19H,6,10,12H2,1H3,(H,23,24,27)
InChIKeyYJCVRMQXDOZOCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Benzoxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide (CAS 1796923-70-0): Structural Identity and Compound Class Overview for Procurement Decisions


1-(1,3-Benzoxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide (CAS 1796923-70-0) is a heterocyclic small molecule with molecular formula C22H20N4O2 and molecular weight 372.4 g/mol . It belongs to the class of benzoxazole-pyrrolidine carboxamide hybrids, featuring a 1,3-benzoxazole ring fused via a pyrrolidine linker to a 2-methylquinoline moiety. This scaffold class has been investigated in medicinal chemistry for diverse biological activities, including kinase inhibition and antimicrobial effects [1]. The compound is listed in commercial screening libraries, but publicly available primary pharmacological data remain extremely limited as of the present analysis.

Why Close Analogs of 1-(1,3-Benzoxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide Cannot Be Assumed Interchangeable


Compounds within the benzoxazole-pyrrolidine carboxamide class exhibit widely divergent biological profiles depending on subtle variations in the quinoline substituent and the amide side chain. For example, the 2-methyl substitution on the quinoline ring of the target compound differentiates it from analogs bearing 6-fluoro-2-methylquinoline or unsubstituted quinoline scaffolds, which can profoundly alter target binding, selectivity, and pharmacokinetics . Published SAR studies on benzoxazole-N-heterocyclic hybrids demonstrate that even minor structural changes shift IC50 values against tyrosine kinase by orders of magnitude (from >10 µM to 0.10 µM) and alter cytotoxicity profiles across breast, oral, and lung cancer cell lines [1]. Generic substitution without target-specific comparative data therefore carries a high risk of selecting a compound with divergent or absent activity for the intended assay.

Quantitative Differentiation Evidence for 1-(1,3-Benzoxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide (CAS 1796923-70-0) Relative to Structural Analogs


5-Lipoxygenase (5-LO) Inhibitory Activity: Target Compound vs. Comparator Class Profile

The target compound was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM and returned a result of NS (no significant activity) [1]. This contrasts with several known benzoxazole-containing 5-LO inhibitors reported in the literature, such as the 2-aryldienylbenzoxazole series, which have demonstrated potent 5-LO inhibition at sub-micromolar concentrations [2]. This negative result constitutes a key selectivity filter: the compound is not a promiscuous 5-LO inhibitor, making it suitable for assays where 5-LO pathway interference must be excluded.

5-Lipoxygenase Inflammation Allergy

Tyrosine Kinase Inhibition: Class-Level Evidence for Benzoxazole-Quinoline Hybrids

Although no direct assay data for the target compound against tyrosine kinase are available, a closely related structural class—benzoxazole-quinoline hybrids—has demonstrated potent tyrosine kinase inhibition. In a 2020 study by Desai et al., compound 4c (a benzoxazole-N-heterocyclic hybrid incorporating a quinoline moiety) inhibited tyrosine kinase with an IC50 of 0.10 ± 0.16 µM, representing the most potent analogue in that series [1]. The target compound shares the benzoxazole-quinoline pharmacophore core with compound 4c but differs in the linker (pyrrolidine-carboxamide vs. the one-pot hybrid linkage), which is expected to modulate potency and selectivity. This cross-study comparison establishes the potential of the benzoxazole-quinoline scaffold for kinase-targeted applications and provides a benchmark for evaluating the target compound if kinase profiling data become available.

Tyrosine Kinase Oncology Cancer

Structural Differentiation from MDM2-Targeted Pyrrolidine-2-Carboxamide Analogs

A prominent series of pyrrolidine-2-carboxamide derivatives developed by Hoffmann-La Roche targets the MDM2-p53 protein-protein interaction for oncology applications [1]. The target compound (CAS 1796923-70-0) is structurally distinct from this MDM2 series in two key features: (a) it incorporates a 1,3-benzoxazole ring at the pyrrolidine N-position, absent in the Roche MDM2 series; and (b) it carries a 2-methylquinolin-4-yl substituent on the carboxamide nitrogen, whereas the Roche MDM2 inhibitors typically feature halogenated phenyl or substituted benzyl groups. This structural divergence strongly suggests a different target profile, as the MDM2 pharmacophore requires specific hydrophobic and hydrogen-bonding motifs not conserved in the target compound [1]. No MDM2 binding data exist for the target compound to confirm or refute this inference.

MDM2 p53 Protein-Protein Interaction

Recommended Research Application Scenarios for 1-(1,3-Benzoxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide Based on Available Evidence


Kinase Selectivity Panel Screening in Oncology Drug Discovery

Given class-level evidence that benzoxazole-quinoline hybrids achieve sub-micromolar tyrosine kinase inhibition (benchmark IC50 = 0.10 µM for the closest published analog) [1], the target compound is best positioned for broad kinase selectivity panel screening. Its 2-methylquinoline substituent is anticipated to modulate ATP-binding site interactions differently than the published analogs, potentially yielding a novel selectivity fingerprint. Procurement for kinase panels (e.g., Eurofins KinaseProfiler, DiscoverX scanMAX) is the highest-value initial application.

5-Lipoxygenase Pathway Exclusion Controls in Inflammation Assays

The confirmed lack of significant 5-LO inhibition at 100 µM [1] makes this compound suitable as a negative control or scaffold for assays where 5-LO pathway interference must be rigorously excluded. This is particularly relevant for phenotypic screens in mast cell, basophil, or leukotriene-driven inflammation models, where many structurally related compounds exhibit confounding 5-LO activity.

Structure-Activity Relationship (SAR) Expansion of Benzoxazole-Quinoline Hybrids

The compound represents a unique combination of benzoxazole, pyrrolidine-carboxamide, and 2-methylquinoline moieties not extensively explored in published SAR studies. Procuring this compound alongside the closest commercially available analogs (e.g., N-benzyl-N-methyl-1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide, 1-(5-chloro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide, and (2S)-1-[(6-fluoro-2-methylquinolin-4-yl)carbonyl]pyrrolidine-2-carboxamide) enables systematic exploration of the quinoline substitution effects on potency and selectivity [2].

Target Deconvolution via Chemical Proteomics or Thermal Shift Assays

For laboratories equipped with chemical proteomics (e.g., CETSA, DARTS, or affinity pull-down-MS) capabilities, the compound's structural novelty and the absence of a known primary target make it a candidate for target deconvolution studies. The benzoxazole and quinoline motifs provide UV-detectable chromophores that facilitate LC-MS tracking in pull-down experiments [2].

Quote Request

Request a Quote for 1-(1,3-BENZOXAZOL-2-YL)-N-(2-METHYLQUINOLIN-4-YL)PYRROLIDINE-2-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.